![molecular formula C11H15NO B7458268 N-(3-ethyl-4-methylphenyl)acetamide](/img/structure/B7458268.png)
N-(3-ethyl-4-methylphenyl)acetamide
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Overview
Description
N-(3-ethyl-4-methylphenyl)acetamide, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first approved by the United States Food and Drug Administration (FDA) in 1991. Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, which also includes ibuprofen and naproxen.
Mechanism of Action
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. By inhibiting COX enzymes, N-(3-ethyl-4-methylphenyl)acetamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins. Etodolac has also been shown to inhibit the production of nitric oxide, a signaling molecule that plays a key role in inflammation.
Advantages and Limitations for Lab Experiments
Etodolac has a number of advantages for laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, N-(3-ethyl-4-methylphenyl)acetamide also has some limitations for laboratory experiments. It has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-(3-ethyl-4-methylphenyl)acetamide. One area of research is the development of new formulations of N-(3-ethyl-4-methylphenyl)acetamide that can improve its pharmacokinetic properties and reduce its side effects. Another area of research is the development of new uses for N-(3-ethyl-4-methylphenyl)acetamide, such as its potential use in the treatment of cancer. Finally, there is a need for further research to better understand the mechanisms of action of N-(3-ethyl-4-methylphenyl)acetamide and its effects on various biological systems.
Synthesis Methods
Etodolac can be synthesized through a variety of methods, including the reaction of 3-ethyl-4-methylphenol with acetic anhydride, followed by reaction with ammonia to form the acetamide. Another method involves the reaction of 3-ethyl-4-methylphenol with ethyl chloroformate, followed by reaction with ammonia to form the acetamide.
Scientific Research Applications
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Etodolac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
N-(3-ethyl-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-4-10-7-11(12-9(3)13)6-5-8(10)2/h5-7H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZYAKQZYLKPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-4-methylphenyl)acetamide |
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